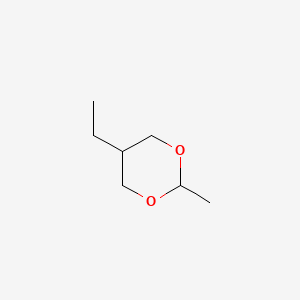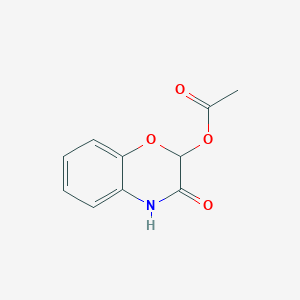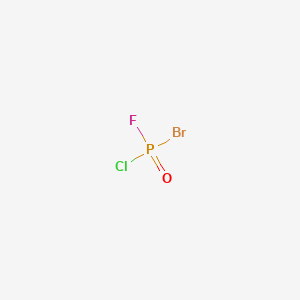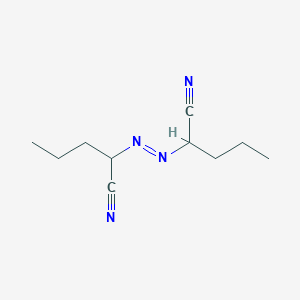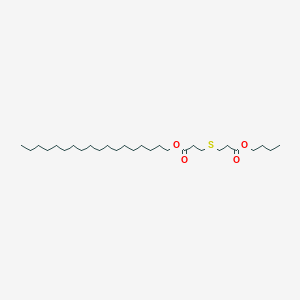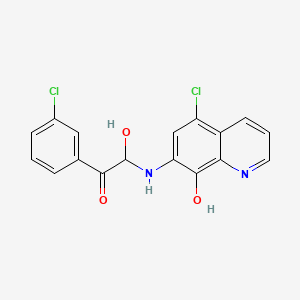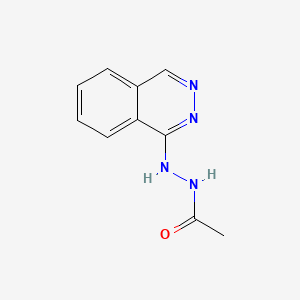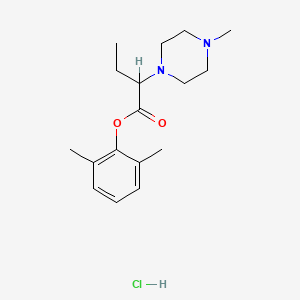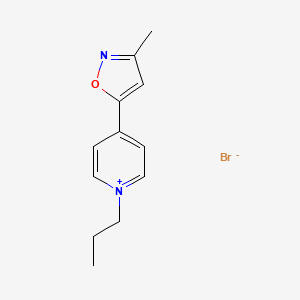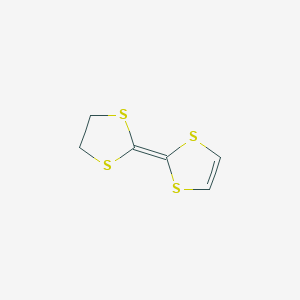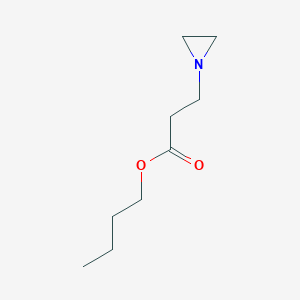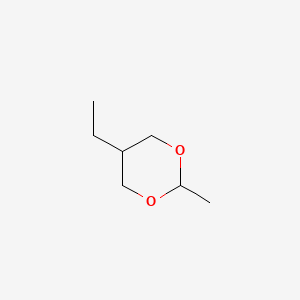
cis-2-Methyl-5-ethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of acid catalysts . The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring to other cyclic ethers.
Substitution: Substitution reactions can occur at the methyl or ethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclic ethers.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
trans-2-Methyl-5-ethyl-1,3-dioxane: A stereoisomer with different spatial arrangement of substituents.
cis-2-Ethyl-5-methyl-1,3-dioxane: Another stereoisomer with similar substituents but different configuration
Uniqueness: cis-2-Methyl-5-ethyl-1,3-dioxane is unique due to its specific cis configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other similar compounds .
Properties
CAS No. |
25924-91-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
BXZQKMDNORUZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


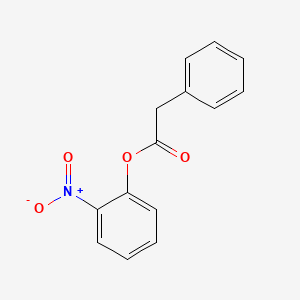
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

